Acetic acid, 2,2'-[(aminothioxomethyl)hydrazono]bis-
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Overview
Description
Thiosemicarbazidodiacetic acid is a compound belonging to the class of polydentate ligands. It is known for its ability to form coordination compounds with various metals, making it a valuable compound in the field of coordination chemistry .
Preparation Methods
Thiosemicarbazidodiacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of primary amines, aldehyde, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The formation of polynuclear clusters with metals like zinc and copper has also been studied, with the synthesis conditions affecting the formation of different cluster sizes .
Chemical Reactions Analysis
Thiosemicarbazidodiacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of various reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiosemicarbazidodiacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiosemicarbazidodiacetic acid involves its ability to form coordination compounds with metals. This interaction can affect various molecular targets and pathways, depending on the specific metal and the conditions under which the compound is used .
Comparison with Similar Compounds
Thiosemicarbazidodiacetic acid can be compared with other similar compounds, such as semicarbazides and thiosemicarbazides. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . For example, semicarbazides are known for their antioxidant activity, while thiosemicarbazides are more active in free radical scavenging .
Similar Compounds
Semicarbazides: Known for their antioxidant activity.
Thiosemicarbazides: More active in free radical scavenging.
Thiosemicarbazidodiacetic acid stands out due to its unique ability to form polynuclear clusters with metals, which has significant implications in coordination chemistry and material science .
Properties
CAS No. |
16907-58-7 |
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Molecular Formula |
C5H9N3O4S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-[(carbamothioylamino)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C5H9N3O4S/c6-5(13)7-8(1-3(9)10)2-4(11)12/h1-2H2,(H,9,10)(H,11,12)(H3,6,7,13) |
InChI Key |
NYYRYVYUQSPOHM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)NC(=S)N |
Origin of Product |
United States |
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